molecular formula C6H13NO B1339807 (3R,5S)-3,5-Dimethylmorpholine CAS No. 45597-00-0

(3R,5S)-3,5-Dimethylmorpholine

Cat. No. B1339807
CAS RN: 45597-00-0
M. Wt: 115.17 g/mol
InChI Key: MDKHWJFKHDRFFZ-OLQVQODUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,5S)-3,5-Dimethylmorpholine, also known as (3R,5S)-3,5-dimethyl-1,4-diazabicyclo[2.2.2]octane, is a cyclic amine used in a variety of scientific applications. It is a colorless, odorless, and hygroscopic solid that is soluble in most polar solvents such as ethanol and water. This compound is a useful reagent for organic syntheses and has a variety of applications in the pharmaceutical, agricultural, and industrial industries.

Scientific Research Applications

Synthesis and Structural Analysis

(3R,5S)-3,5-Dimethylmorpholine and its derivatives are integral in the synthesis of complex organic compounds and have been studied for their structural characteristics. For instance, the synthesis of dimethyl [(2R,3R,5S)‐5‐phenylmorpholine-2,3-diyl]diacetate demonstrated its utility as a designer scaffold in synthesizing important heterocyclic scaffolds, showcasing its versatility in organic synthesis (Pandey, Gaikwad, & Gadre, 2012). Additionally, studies on 3,3,6,6‐Tetramethylmorpholine‐2,5‐dione and its derivatives have provided insights into their crystal structures, further contributing to the understanding of morpholine-based compounds (Mawad, Pour, Linden, & Heimgartner, 2010).

Pharmaceutical Research

Morpholine derivatives, including (3R,5S)-3,5-Dimethylmorpholine, have been investigated for their potential in pharmaceutical applications. An example includes the identification of potent and selective kappa opioid receptor antagonists, which are crucial in the study of pain management and drug addiction (Thomas et al., 2003). These studies are fundamental in developing new therapeutic agents targeting specific receptor pathways.

Chemical Building Blocks

The utility of morpholine derivatives as chemical building blocks for synthesizing various organic compounds is well-documented. For example, the facile synthesis of 3,5-disubstituted morpholines has paved the way for the creation of C(2)-symmetric class of chiral reagents, which are valuable in asymmetric synthesis and have potential applications in drug discovery and development (Dave & Sasaki, 2004).

properties

IUPAC Name

(3S,5R)-3,5-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-3-8-4-6(2)7-5/h5-7H,3-4H2,1-2H3/t5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKHWJFKHDRFFZ-OLQVQODUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCC(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COC[C@@H](N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,5S)-3,5-Dimethylmorpholine

CAS RN

45597-00-0
Record name 3,5-Dimethylmorpholine, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045597000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-dimethylmorpholine, cis-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z27K3K56XN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,5S)-3,5-Dimethylmorpholine
Reactant of Route 2
(3R,5S)-3,5-Dimethylmorpholine
Reactant of Route 3
(3R,5S)-3,5-Dimethylmorpholine
Reactant of Route 4
(3R,5S)-3,5-Dimethylmorpholine
Reactant of Route 5
(3R,5S)-3,5-Dimethylmorpholine
Reactant of Route 6
(3R,5S)-3,5-Dimethylmorpholine

Citations

For This Compound
5
Citations
C Borsari, E Keles, D Rageot, A Treyer… - Journal of medicinal …, 2020 - ACS Publications
The mechanistic target of rapamycin (mTOR) pathway is hyperactivated in cancer and neurological disorders. Rapalogs and mTOR kinase inhibitors (TORKi) have recently been …
Number of citations: 17 pubs.acs.org
D Rageot, T Bohnacker, E Keles… - Journal of medicinal …, 2019 - ACS Publications
The phosphoinositide 3-kinase (PI3K)/mechanistic target of rapamycin (mTOR) pathway is frequently overactivated in cancer, and drives cell growth, proliferation, survival, and …
Number of citations: 44 pubs.acs.org
D Rageot, T Bohnacker, A Melone… - Journal of Medicinal …, 2018 - ACS Publications
Mechanistic target of rapamycin (mTOR) promotes cell proliferation, growth, and survival and is overactivated in many tumors and central nervous system disorders. PQR620 (3) is a …
Number of citations: 68 pubs.acs.org
U Lücking, L Wortmann, AM Wengner… - Journal of medicinal …, 2020 - ACS Publications
The ATR kinase plays a key role in the DNA damage response by activating essential signaling pathways of DNA damage repair, especially in response to replication stress. Because …
Number of citations: 35 pubs.acs.org
L Chen, W Wang, KL Lee, MWH Shen… - Journal of medicinal …, 2009 - ACS Publications
The cPLA 2 α inhibitors we reported earlier were potent in both isolated enzyme and rat whole blood assays but have high plogD 7.4 . To address these issues, reactions of electrophilic …
Number of citations: 21 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.